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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of

Transient Receptor Potential Canonical (TRPC) channels: ML204 and Pico145. The focus is on

their efficacy and selectivity in blocking TRPC4 and TRPC5 channels, which are implicated in a

variety of physiological and pathological processes, including smooth muscle function,

neuronal signaling, and kidney disease.

Introduction to TRPC4/5 Channel Inhibitors
TRPC4 and TRPC5 are non-selective cation channels that can be activated downstream of G-

protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] The lack of potent and

selective pharmacological tools has historically hindered the elucidation of their specific roles.

ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5

channels.[2] More recently, Pico145 has emerged as an exceptionally potent inhibitor of

TRPC1/4/5 channels.[3] This guide offers a head-to-head comparison of these two compounds

to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of
Inhibitor Potency
The following tables summarize the inhibitory potency (IC50) of ML204 and Pico145 against

TRPC4 and TRPC5 channels under various experimental conditions.
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Table 1: Inhibitory Potency (IC50) of ML204

Target Channel Assay Type
Activation
Method

Reported IC50 Reference

TRPC4β
Fluorescence

(Ca2+ influx)

µ-opioid receptor

stimulation

(DAMGO)

0.96 µM [2][4]

TRPC4β
Whole-Cell Patch

Clamp

µ-opioid receptor

stimulation

(DAMGO)

2.9 µM [5]

TRPC4β
Whole-Cell Patch

Clamp

Intracellular

GTPγS
2.85 µM [6]

TRPC5
Whole-Cell Patch

Clamp

µ-opioid receptor

stimulation

~65% inhibition

at 10 µM
[7]

TRPC6

Fluorescence

(Membrane

Potential)

Muscarinic

receptor

stimulation (ACh)

18.4 µM [6]

Table 2: Inhibitory Potency (IC50) of Pico145
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Target Channel Assay Type
Activation
Method

Reported IC50 Reference

TRPC4

(homomeric)

Fluorescence

(Ca2+ influx)
(-)-englerin A 0.349 nM [8]

TRPC5

(homomeric)

Fluorescence

(Ca2+ influx)
(-)-englerin A 1.3 nM [8]

TRPC4-TRPC1

(heteromeric)

Fluorescence

(Ca2+ influx)
(-)-englerin A 0.033 nM [9]

TRPC5-TRPC1

(heteromeric)

Fluorescence

(Ca2+ influx)
(-)-englerin A 0.199 nM [10]

TRPC4 (native in

ileal myocytes)

Whole-Cell Patch

Clamp

Intracellular

GTPγS
3.1 pM [11][12]

TRPC4 (native in

ileal myocytes)

Fluorescence

(Ca2+ influx)
Carbachol 2.7 pM [11][12]

Selectivity Profile
ML204: ML204 demonstrates good selectivity for TRPC4/5 over other TRP channels. At

concentrations up to 22 µM, it shows no significant activity at TRPV1, TRPV3, TRPA1, and

TRPM8 channels.[13] It exhibits a 19-fold selectivity for TRPC4 over TRPC6 when activated via

muscarinic receptors.[2][4]

Pico145: Pico145 displays remarkable selectivity. At a concentration of 100 nM, it has no effect

on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or store-operated Ca2+ entry

mediated by Orai1.[10]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Fluorescence-Based Intracellular Calcium Assay
This protocol is adapted from the high-throughput screening method used for the

characterization of ML204 and is also applicable for Pico145.[14]
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Objective: To measure the inhibition of agonist-induced intracellular calcium ([Ca2+]i) influx

through TRPC4/5 channels.

Methodology:

Cell Culture and Plating: HEK293 cells stably co-expressing the target TRPC channel (e.g.,

TRPC4β) and a corresponding GPCR (e.g., µ-opioid receptor) are cultured in DMEM

supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are

plated into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1

hour at 37°C.

Compound Incubation: After washing to remove excess dye, cells are incubated with varying

concentrations of the test compound (ML204 or Pico145) or vehicle (DMSO) for a

predetermined period (e.g., 10-30 minutes) at room temperature.

Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or

FlexStation). Baseline fluorescence is recorded.

Channel Activation: An agonist specific for the co-expressed GPCR (e.g., DAMGO for µ-

opioid receptor, carbachol for muscarinic receptors) is added to the wells to activate the

TRPC channels.

Data Analysis: The change in fluorescence intensity, indicative of [Ca2+]i, is monitored over

time. The peak fluorescence response is used to determine the concentration-response

curve for the inhibitor and to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method based on studies characterizing both ML204 and

Pico145.[7][11]

Objective: To directly measure the inhibitory effect of the compounds on ion currents through

TRPC4/5 channels.
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Methodology:

Cell Preparation: HEK293 cells expressing the TRPC channel of interest are grown on glass

coverslips.

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an

inverted microscope. The chamber is perfused with an extracellular solution containing

physiological ion concentrations.

Pipette Solution: Patch pipettes are filled with an intracellular solution. To study TRPC

channel currents in isolation, the intracellular solution typically contains Cs+ instead of K+ to

block potassium channels, and BAPTA or EGTA to chelate intracellular calcium. For GPCR-

mediated activation, GTP can be included in the pipette solution. For direct G-protein

activation, GTPγS can be used.

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch

pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-

cell configuration.

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents

are elicited by voltage ramps or steps.

Channel Activation and Inhibition: TRPC channel currents are activated by applying an

agonist to the extracellular solution or by the inclusion of GTPγS in the intracellular solution.

Once a stable baseline current is established, the test compound (ML204 or Pico145) is

perfused into the chamber at various concentrations.

Data Analysis: The amplitude of the TRPC-mediated current is measured before and after

the application of the inhibitor. The percentage of inhibition is calculated, and concentration-

response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows
Signaling Pathway of GPCR-Mediated TRPC4/5
Activation
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TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o coupled

GPCRs. The activation often requires the coincidence of signals from both pathways.[15]
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Caption: GPCR-mediated activation of TRPC4/5 channels.

Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a novel TRPC channel

inhibitor.
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Caption: Experimental workflow for TRPC inhibitor characterization.

Conclusion
Both ML204 and Pico145 are valuable tools for studying TRPC4 and TRPC5 channels.
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ML204 is a potent and selective inhibitor with micromolar efficacy. It has been extensively

used and validated in numerous studies, making it a reliable choice for experiments where

micromolar concentrations are acceptable.

Pico145 represents a significant advancement in TRPC channel pharmacology, exhibiting

extraordinary potency in the picomolar to low nanomolar range. Its high potency and

selectivity make it an ideal tool for studies requiring very low concentrations of inhibitor to

achieve channel blockade, minimizing the potential for off-target effects.

The choice between ML204 and Pico145 will depend on the specific requirements of the

experiment, including the desired potency, the expression levels of the target channels, and the

potential for off-target effects. For studies demanding the highest potency and selectivity,

Pico145 is the superior choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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